molecular formula C14H20O2S B1326588 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 932886-89-0

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B1326588
CAS No.: 932886-89-0
M. Wt: 252.37 g/mol
InChI Key: WWUGTZPJDPJNHC-UHFFFAOYSA-N
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Description

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C14H20O2S and its molecular weight is 252.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and related compounds are often synthesized and characterized for various scientific applications. For instance, the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved using Et3SiH/I2 as a reducing agent and characterized by IR, 1H NMR, 13C NMR, and LCMS (Jayaraman, Sridharan, & Nagappan, 2010).

Pharmacological Activities

  • Benzothiophene-based compounds, including variants of the this compound, exhibit a range of pharmacological activities. These activities are highly therapeutic in treating various diseases (Dugarte-Dugarte et al., 2021).

Chemical Properties and Crystal Structure Analysis

  • The chemical properties and crystal structure of these compounds are a significant focus in research. For instance, the study of the crystal structure of 1-benzothiophene-2-carboxylic acid reveals complex 3D arrangements which are significant for understanding the pharmacological potential of such compounds (Dugarte-Dugarte et al., 2021).

Biological Activity Prediction and Synthesis Optimization

  • Predicting biological activity and optimizing synthesis methods are critical in the development of new compounds. For example, the prediction and synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been conducted, indicating potential cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin, Kodonidi, & Larsky, 2021).

Catalysis and Functionalization

  • Research in catalysis and functionalization of these compounds is also prevalent. For instance, studies on the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 provide insights into the preparation of various functionalized aryl- and alkenyl-carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Crystal Engineering and Supramolecular Assemblies

  • The role of benzothiophene derivatives in crystal engineering and supramolecular assemblies is another area of research. Studies have shown that these compounds can form complex assemblies, which are significant in the development of new materials and drugs (Arora & Pedireddi, 2003).

Future Directions

The study of benzothiophene derivatives is an active area of research due to their diverse biological activities. Future research could explore the potential biological activities of this compound, as well as methods for its synthesis .

Properties

IUPAC Name

6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2S/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h8-9H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUGTZPJDPJNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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